![molecular formula C18H29N3O2 B1380090 tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate CAS No. 1392491-65-4](/img/structure/B1380090.png)

tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate

Vue d'ensemble

Description

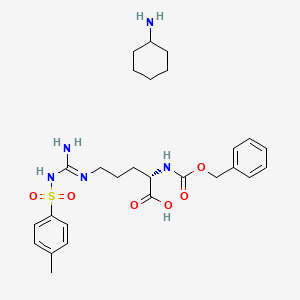

“tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate” is a 4-aryl piperidine . It is also known as “tert-butyl (4-aminobenzyl)carbamate” and has a molecular formula of C12H18N2O2 . It is used as a semi-flexible linker in PROTAC development for targeted protein degradation .

Synthesis Analysis

The synthesis of “this compound” involves the use of Boc-protected amines and amino acids, which are conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .Chemical Reactions Analysis

The Boc group in “this compound” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical and Chemical Properties Analysis

The compound has a molecular weight of 222.28 . It has a density of 1.120±0.06 g/cm3 (Predicted), a melting point of 64-68°C (lit.), a boiling point of 300.1±25.0 °C (Predicted), a flash point of 135.3°C, and a vapor pressure of 0.00114mmHg at 25°C . The refractive index of the compound is 1.564 .Applications De Recherche Scientifique

Metalation and Alkylation Studies

Tert-Butyl carbamate derivatives, including those related to the specified compound, have been explored for their ability to undergo metalation between nitrogen and silicon, followed by reaction with various electrophiles. This process is significant for preparing α-functionalized α-amino silanes, showing the compound's role in modifying chemical structures for further applications in synthesis and drug development (Sieburth, Somers, & O'hare, 1996).

Synthesis of Biologically Active Compounds

The compound serves as an important intermediate in synthesizing biologically active molecules such as omisertinib (AZD9291), highlighting its role in pharmaceutical development. A rapid synthetic method for producing such intermediates showcases the compound's importance in streamlining the preparation of potential therapeutic agents (Zhao, Guo, Lan, & Xu, 2017).

Enantioselective Synthesis

Enantioselective synthesis involving the compound has been reported, particularly in preparing derivatives of β-alanine, which are β-analogues of aromatic amino acids. This application underlines the compound's utility in producing stereochemically complex molecules, which is crucial for drug discovery and development (Arvanitis et al., 1998).

Chemoselective Transformations

Studies have also shown the compound's application in chemoselective transformations, specifically in converting amino protecting groups via tert-butyldimethylsilyl carbamates. This process is valuable in synthetic chemistry, allowing for selective modifications of molecules without affecting other sensitive functional groups (Sakaitani & Ohfune, 1990).

Crystallography and Structural Analysis

The compound has also been explored in crystallographic studies, providing insights into the structural aspects of tert-butyl carbamate derivatives. These studies contribute to understanding molecular interactions and stability, which are vital for designing more effective and stable pharmaceuticals (Baillargeon et al., 2017).

Mécanisme D'action

The compound is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Orientations Futures

Analyse Biochimique

Biochemical Properties

tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate: plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through various mechanisms. For instance, it can act as a substrate or inhibitor for certain enzymes, thereby modulating their activity. The compound’s interaction with proteins often involves binding to specific sites, which can alter the protein’s conformation and function. Additionally, This compound can form complexes with other biomolecules, influencing their stability and reactivity .

Cellular Effects

The effects of This compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. It can also modulate gene expression by interacting with transcription factors or other regulatory proteins. Furthermore, This compound can impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, This compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. The compound may act as an enzyme inhibitor or activator, depending on the context. Additionally, it can affect gene expression by interacting with DNA or RNA, leading to changes in the production of specific proteins. These molecular interactions are crucial for understanding the compound’s role in biochemical and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under dry conditions but may degrade over time when exposed to moisture or light. Long-term studies have shown that the compound can have lasting effects on cellular function, with some changes persisting even after the compound is no longer present .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. Understanding the metabolic pathways of this compound is essential for elucidating its role in cellular metabolism and its potential impact on overall cellular function .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may bind to proteins or other biomolecules, influencing its localization and accumulation. These interactions are important for determining the compound’s efficacy and potential side effects .

Subcellular Localization

This compound: exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall impact on cellular processes .

Propriétés

IUPAC Name |

tert-butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O2/c1-17(2,3)23-16(22)20-18(14-19)9-11-21(12-10-18)13-15-7-5-4-6-8-15/h4-8H,9-14,19H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIZKNIWRBIXPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[2-(2-chloroethoxy)ethyl]carbamate](/img/structure/B1380007.png)

![[4-(4-Fluoro-phenyl)-piperazin-1-yl]-p-tolyl-acetic acid](/img/structure/B1380012.png)

![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide](/img/structure/B1380020.png)

![7-Bromo-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B1380026.png)